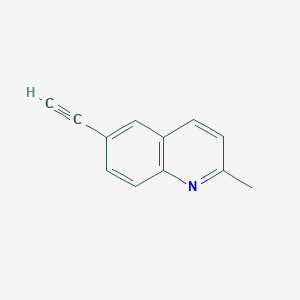

6-Ethynyl-2-methylquinoline

Overview

Description

6-Ethynyl-2-methylquinoline is a heteroaromatic organic compound with the molecular formula C12H9N . Its average mass is 167.207 Da .

Synthesis Analysis

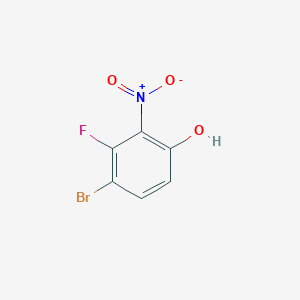

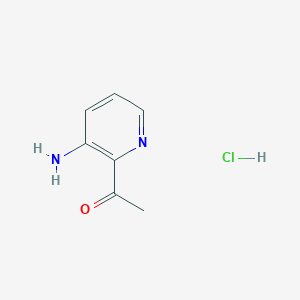

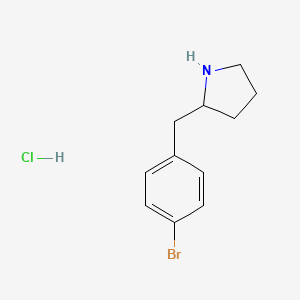

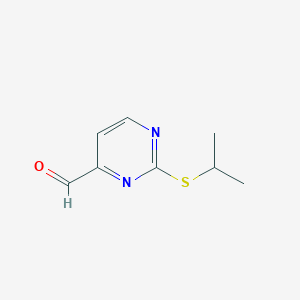

The synthesis of quinoline derivatives like this compound often involves multiple steps. These steps may include nitration, conversion from the nitro group to an amine, and bromination . A specific synthesis method for this compound involves the preparation from 2-methyl-6-[2-(trimethylsilyl)ethynyl]quinoline .Molecular Structure Analysis

The molecular structure of this compound has been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) .Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions. These reactions can be performed at low temperature allowing good functional group tolerance with full conversion within minutes . Visible light-mediated metallaphotoredox catalysis enables a highly chemoselective deoxygenation of N-heterocyclic N-oxides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.21 g/mol. More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.Scientific Research Applications

Temperature Sensing and Fluorescent Thermometry

6-Ethynyl-2-methylquinoline derivatives have been utilized in temperature sensing applications. For instance, a study by Cao et al. (2014) demonstrated that N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline shows intensified fluorescence with increasing temperature. This property, stemming from stronger Twisted-Intramolecular-Charge-Transfer (TICT) emissions upon heating, makes it a potential candidate for ratiometrically detecting temperature changes in environments like chemical reactions or biological systems (Cao et al., 2014).

Synthesis of Novel Organic Compounds

Ethynyl-substituted quinolines, including derivatives of this compound, have been pivotal in the synthesis of various organic compounds. For example, Diaba et al. (2000) described a regioselective route to create 2-ethoxycarbonylmethyl-1,2-dihydro-N-methylquinolines, starting from quinolinium iodides and ethyltrimethylsilyl acetate (ETSA). These compounds have potential applications in pharmaceuticals and fine chemicals (Diaba et al., 2000).

Antimicrobial Activity

Compounds related to this compound have shown promise in antimicrobial applications. A study by Kim et al. (2014) on Citrullus colocynthis fruits and 4-methylquinoline analogues found potent antimicrobial activities against foodborne bacteria. Such compounds could be valuable for developing natural preservatives or pharmaceuticals (Kim et al., 2014).

Development of Fluorescent Probes

The ethynyl group in this compound derivatives contributes significantly to the development of fluorescent probes. Schmidt et al. (2016) explored the synthesis of compounds involving 3-Ethynylquinoline and its N-methylation, leading to potential applications in fluorescence-based detection systems in biological and chemical analyses (Schmidt et al., 2016).

Antioxidant Applications

Analogues of this compound have been studied for their antioxidant properties. Blaszczyk et al. (2013) discussed Ethoxyquin, a derivative, used in animal feed to protect against lipid peroxidation. Understanding its metabolism and effects can provide insights into antioxidant mechanisms and potential human exposure risks (Blaszczyk et al., 2013).

Safety and Hazards

Mechanism of Action

The synthesis of quinoline derivatives often involves transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . One such reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Analysis

Biochemical Properties

It is known that quinoline, a related compound, plays a significant role in various biochemical reactions .

Cellular Effects

Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Molecular Mechanism

Quinoline derivatives are known to undergo various reactions, including electrophilic and nucleophilic substitution reactions

Dosage Effects in Animal Models

The effects of different dosages of 6-Ethynyl-2-methylquinoline in animal models have not been studied yet .

Metabolic Pathways

Quinoline and its derivatives are known to undergo various metabolic transformations, including hydroxylation at position 2 .

Subcellular Localization

The localization of proteins and other biomolecules can significantly impact their activity and function .

Properties

IUPAC Name |

6-ethynyl-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h1,4-8H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBMXVASWPYMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

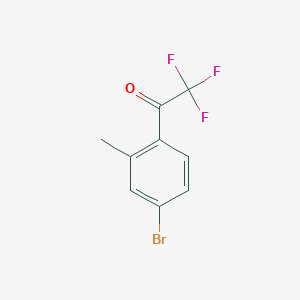

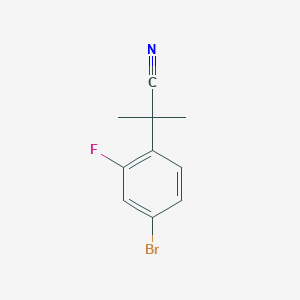

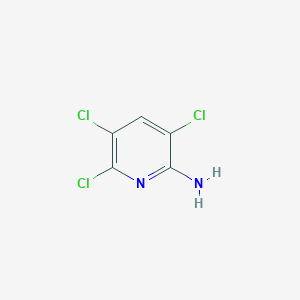

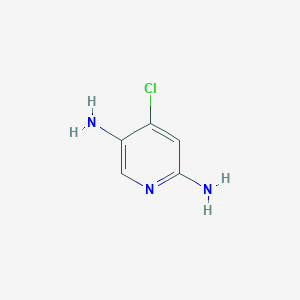

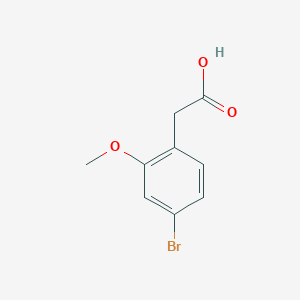

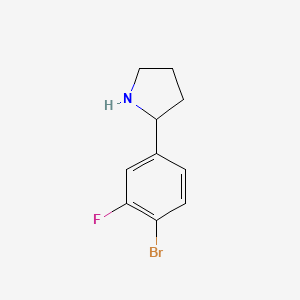

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-ethynyl-2-methylquinoline contribute to the solubility and thermal stability of the synthesized polyacetylene?

A1: this compound plays a crucial role in enhancing both the solubility and thermal stability of the resulting polyacetylene. Its copolymerization with phenylacetylene introduces the bulky quinoline rings into the polymer backbone []. These rings hinder close packing of the polymer chains, thereby disrupting the strong intermolecular interactions that typically render polyacetylenes insoluble. Furthermore, the quinoline rings provide a steric shielding effect to the conjugated backbone, protecting it from thermal degradation. This effect, combined with the strong interactions between squaraine groups formed during the polymerization, contributes to the impressive thermal stability of the final polymer [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Bis[N-(2-naphthyl)anilino]anthracene](/img/structure/B1524200.png)